4-(5-Fluoropyridine-3-carbonyl)morpholine
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Overview
Description
4-(5-Fluoropyridine-3-carbonyl)morpholine is a chemical compound that features a morpholine ring attached to a fluoropyridine moiety via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridine-3-carbonyl)morpholine typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with morpholine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of morpholine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridine-3-carbonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-(5-Fluoropyridine-3-carbonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological processes involving morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and specificity, while the morpholine ring can improve solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)morpholine: This compound has similar structural features but with additional chlorine atoms, which can alter its reactivity and applications.
Other Fluoropyridine Derivatives: Compounds with different substituents on the pyridine ring can exhibit varying chemical and biological properties.
Uniqueness
4-(5-Fluoropyridine-3-carbonyl)morpholine is unique due to the specific positioning of the fluorine atom and the carbonyl-linked morpholine ring. This configuration can provide distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQCUOEZDPWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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